2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one
描述
属性
IUPAC Name |
2-phenyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-2-19(17-8-4-3-5-9-17)21(27)24-12-14-25(15-13-24)22(28)20-16-18-10-6-7-11-26(18)23-20/h3-5,8-9,16,19H,2,6-7,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNRDEHQMVFEJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of the compound “2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one” is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a wide range of nucleoside-resistant HBV mutants. The compound interacts with the HBV core protein, leading to conformational changes that inhibit the virus’s ability to replicate.
生物活性
2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines aromatic and heterocyclic elements, making it a candidate for various biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H28N4O2
- Molecular Weight : 380.5 g/mol
- CAS Number : 2034263-35-7
The biological activity of this compound can be attributed to several mechanisms:
- TRPV1 Antagonism : Preliminary studies suggest that it may act as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), which is involved in pain perception and inflammation. This mechanism is crucial for its potential use in pain management therapies .
- HDAC Inhibition : The compound has shown promise as a histone deacetylase (HDAC) inhibitor. HDACs play a significant role in regulating gene expression and are targets for cancer therapies. In vitro assays indicate that derivatives of this compound can inhibit specific HDACs, leading to antiproliferative effects in cancer cell lines .
- Calcium Channel Modulation : The compound may also influence calcium currents in neurons, which is vital for neurotransmitter release and neuronal excitability. This property could make it beneficial for treating neurological disorders .
Biological Activity and Therapeutic Applications
The compound's biological activities have been evaluated in various studies:
Anticancer Activity
In vitro studies have demonstrated that 2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one exhibits significant anticancer properties:
- Cell Lines Tested : K562 (human leukemia), HeLa (cervical cancer), and others.
- Results : The compound showed dose-dependent inhibition of cell proliferation with IC50 values indicating effective concentrations for therapeutic use.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 | 24.45 | HDAC inhibition |
| HeLa | 32.43 | Apoptosis induction |
Neuroprotective Effects
Research indicates potential neuroprotective effects through modulation of calcium channels and TRPV1 antagonism:
- Animal Models : Studies on mice demonstrated an increase in seizure thresholds without affecting grip strength or body temperature, suggesting a favorable safety profile .
Case Studies
Several studies highlight the compound's biological activity:
- Study on Anticancer Properties : A study published in Frontiers in Chemistry explored the structure–activity relationship (SAR) of derivatives related to this compound, revealing significant HDAC inhibitory activity and apoptosis induction in cancer cells .
- Neuropharmacological Assessment : Another study investigated the effects on seizure models in mice, confirming its role as a TRPV1 antagonist without adverse side effects on motor function or thermoregulation .
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituent patterns, and pharmacological profiles. Below is a detailed analysis:
Pyrazolo[3,4-d]pyrimidin-4-ones ()
Compounds such as 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compounds 2–10 in ) share a pyrazolo-pyrimidine core but differ in substituent placement and linker chemistry. Key distinctions include:
- Heterocyclic Core: The target compound uses a tetrahydropyrazolo[1,5-a]pyridine system, whereas derivatives employ pyrazolo[3,4-d]pyrimidin-4-ones.
- Linker Chemistry : compounds feature a thioether linkage (S-C=O), absent in the target compound, which instead utilizes a carbonyl-piperazine bridge. This impacts metabolic stability and bioavailability, as thioethers are prone to oxidation .
- Biological Relevance : Pyrazolo-pyrimidines in are often explored as kinase inhibitors, while the target compound’s arylpiperazine moiety suggests CNS receptor modulation .
Arylpiperazine Derivatives ()
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ) shares the arylpiperazine-butanone framework but diverges in substituents:
- Substituent Effects : Compound 5 includes a trifluoromethylphenyl group, enhancing lipophilicity and metabolic resistance compared to the target compound’s tetrahydropyrazolo-pyridine carbonyl group.
- Synthetic Routes: Both compounds employ piperazine coupling strategies, but highlights a novel method using 4-(1H-pyrazol-4-yl)butanoic acid, suggesting scalability differences .
- Pharmacological Potential: The trifluoromethyl group in Compound 5 may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
Tetrahydroimidazo[1,2-a]pyridines ()
Derivatives such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and 2d () feature fused imidazo-pyridine systems. Comparisons include:
- Structural Rigidity : The imidazo[1,2-a]pyridine core in provides planar rigidity, contrasting with the partially saturated tetrahydropyrazolo[1,5-a]pyridine in the target compound.
- Functional Groups : compounds incorporate ester and nitrophenyl groups, which may confer redox activity or electron-withdrawing effects absent in the target molecule.
- Spectroscopic Characterization : Both classes rely on NMR (1H, 13C) and HRMS for structural validation, though the target compound’s piperazine moiety introduces distinct proton environments (e.g., piperazine CH2 signals at δ 2.5–3.5 ppm) .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving piperazine coupling and heterocyclic condensation. However, its tetrahydropyrazolo-pyridine group may require specialized catalysts or reducing conditions .
- Receptor Selectivity : Compared to ’s Compound 5, the target compound’s lack of a trifluoromethyl group may reduce off-target binding but also limit CNS penetration.
- Stability and Metabolism : The absence of thioethers () and nitro groups () suggests improved metabolic stability over these analogs, though in vivo studies are needed for validation.
常见问题
Q. Critical Conditions :
Q. Table 1. Common Reaction Parameters
| Step | Solvent | Catalyst | Temperature (°C) |
|---|---|---|---|
| Core Formation | DMSO | None | 80–100 |
| Piperazine Coupling | Dichloromethane | Triethylamine | 25–40 |
| Ketone Functionalization | Ethanol | Pd/C | 60–80 |
Basic: Which spectroscopic and crystallographic techniques are essential for structural elucidation?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and piperazine connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis .
- X-ray Crystallography : Resolves stereochemistry and confirms crystal packing, especially for polymorph identification .
Methodological Tip : Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid interference .
Basic: How to design initial biological activity screening for this compound?
Answer:
- In vitro assays : Start with cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Target-specific assays : Test kinase inhibition or receptor binding (e.g., GPCRs) using fluorescence polarization .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC50 values .
Key Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
Advanced: How to optimize reaction yields while minimizing side products in the final coupling step?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilicity .
- Catalyst tuning : Replace Pd/C with Pd(OAc)₂ for milder conditions, reducing over-functionalization .
- Temperature gradients : Perform slow warming (25°C → 60°C) to favor regioselectivity .
Troubleshooting : If impurities persist, employ flash chromatography with silica gel (hexane:ethyl acetate gradient) .
Advanced: What strategies resolve stereochemical uncertainties in the piperazine moiety?
Answer:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers .
- X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine) to enhance diffraction resolution .
- Dynamic NMR : Analyze variable-temperature NMR to detect atropisomerism in the piperazine ring .
Advanced: How to develop validated HPLC methods for purity assessment?
Answer:
- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm) .
- Mobile phase : Acetonitrile/ammonium acetate buffer (pH 6.5) in a 70:30 ratio .
- Detection : UV at 254 nm for aromatic moieties; adjust wavelength based on chromophores .
Q. Validation Parameters :
- Linearity : R² ≥ 0.999 over 50–150% of target concentration.
- LOD/LOQ : ≤0.1% for impurity detection .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
Purity verification : Reanalyze compound purity via HPLC and LC-MS to rule out degradation .
Assay variability : Standardize cell culture conditions (e.g., passage number, serum concentration) .
Target specificity : Perform counter-screens against unrelated targets (e.g., kinases vs. proteases) .
Statistical Approach : Use ANOVA to assess inter-experimental variability and identify outliers .
Advanced: What computational tools predict solubility and formulation compatibility?
Answer:
- Molecular dynamics (MD) simulations : Predict logP and solubility in aqueous/organic mixtures .
- COSMO-RS : Model solvent interactions for formulation optimization .
- DFT calculations : Assess stability of protonated piperazine forms at physiological pH .
Experimental Validation : Compare predictions with experimental solubility in PEG-400 or cyclodextrin solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
